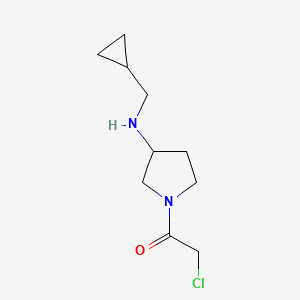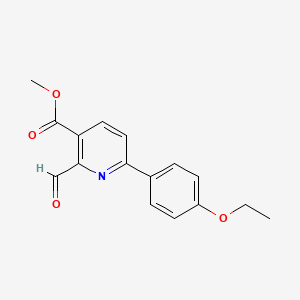
Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate is an organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a nicotinate core substituted with a 4-ethoxyphenyl group and a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate typically involves the condensation of 4-ethoxybenzaldehyde with methyl nicotinate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Methyl 6-(4-ethoxyphenyl)-2-carboxynicotinate.
Reduction: Methyl 6-(4-ethoxyphenyl)-2-hydroxymethylnicotinate.
Substitution: Methyl 6-(4-substituted phenyl)-2-formylnicotinate.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nicotinate core may interact with nicotinic acetylcholine receptors, modulating their function and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- Methyl 6-(4-methoxyphenyl)-2-formylnicotinate
- Methyl 6-(4-ethoxyphenyl)-2-carboxynicotinate
- Methyl 6-(4-ethoxyphenyl)-2-hydroxymethylnicotinate
Comparison: Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate is unique due to the presence of both the ethoxy and formyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
methyl 6-(4-ethoxyphenyl)-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-3-21-12-6-4-11(5-7-12)14-9-8-13(16(19)20-2)15(10-18)17-14/h4-10H,3H2,1-2H3 |
Clé InChI |
LOTNUDAUFJPCGB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate](/img/structure/B12996104.png)
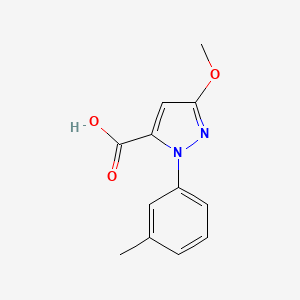
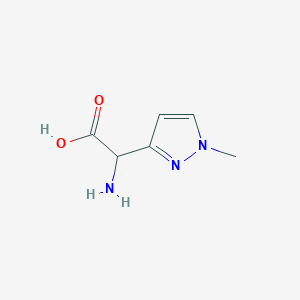
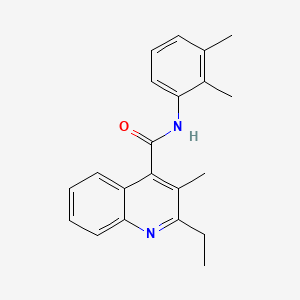


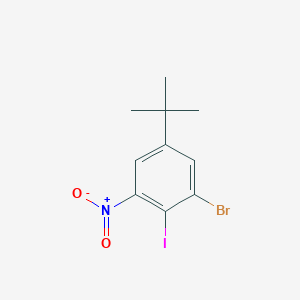

![(4-Oxaspiro[2.4]heptan-5-yl)methanol](/img/structure/B12996151.png)
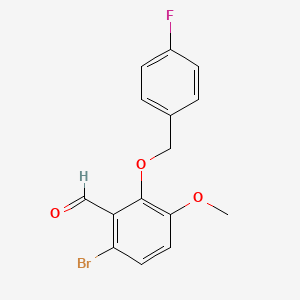
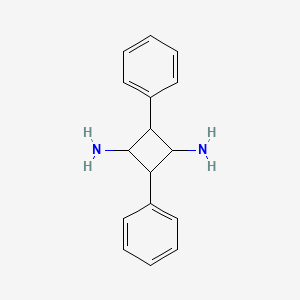
![2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B12996161.png)

